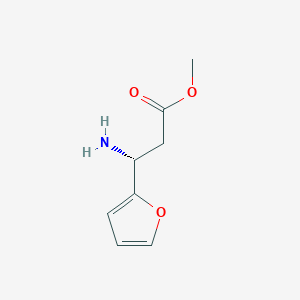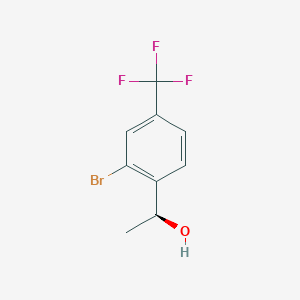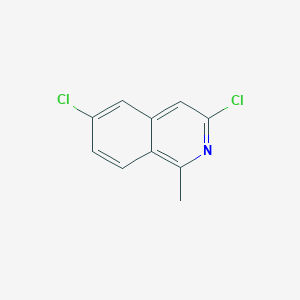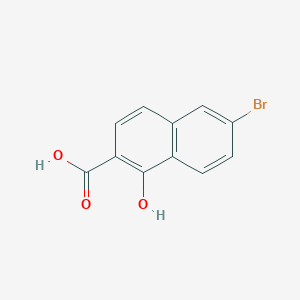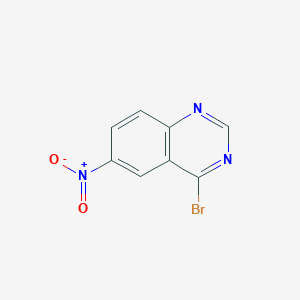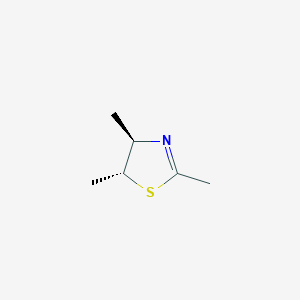
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole: is a chemical compound characterized by its unique structure, which includes a thiazole ring with three methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thioamide with an α-haloketone in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various targets.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
- rel-(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone
- rel-(4R,5R)-4,5-Difluoro-1,3-dioxolan-2-one
- rel-(4R,5R)-5,6-Difluoro-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl benzoate
Comparison: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole is unique due to its specific methylation pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C6H11NS |
|---|---|
Poids moléculaire |
129.23 g/mol |
Nom IUPAC |
(4R,5R)-2,4,5-trimethyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3/t4-,5-/m1/s1 |
Clé InChI |
CIEKNJJOENYFQL-RFZPGFLSSA-N |
SMILES isomérique |
C[C@@H]1[C@H](SC(=N1)C)C |
SMILES canonique |
CC1C(SC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


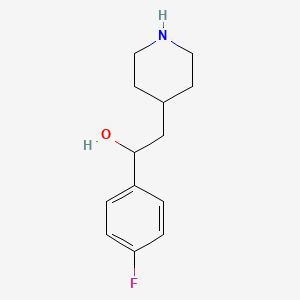
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)

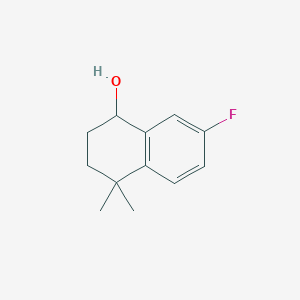
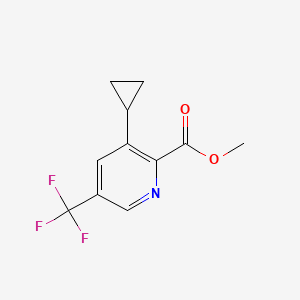
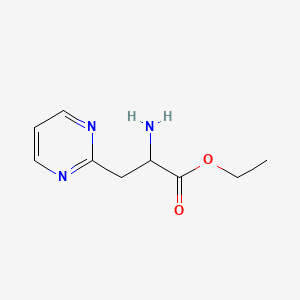
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

